2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a pyridin-3-yl substituent at the α-carbon. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, allowing orthogonal deprotection under mild conditions (e.g., piperidine) .
Properties
CAS No. |
494210-71-8 |
|---|---|
Molecular Formula |
C22H18N2O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyridin-3-ylacetic acid |
InChI |
InChI=1S/C22H18N2O4/c25-21(26)20(14-6-5-11-23-12-14)24-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13H2,(H,24,27)(H,25,26) |
InChI Key |
MVIRKKKVCROOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CN=CC=C4)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(pyridin-3-yl)acetic acid, commonly referred to as Fmoc-Pyr-Ac, is a synthetic amino acid derivative characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl moiety. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of Fmoc-Pyr-Ac is , with a molecular weight of approximately 355.38 g/mol. The Fmoc group is crucial for protecting the amino functionality during peptide synthesis, while the pyridinyl acetic acid component contributes to its unique reactivity and interaction with biological targets.
The mechanism of action of Fmoc-Pyr-Ac primarily involves its role as an intermediate in the synthesis of peptides. The Fmoc group allows for selective coupling reactions without interference from free amines, enabling the formation of complex peptide structures. The pyridinyl moiety can engage in hydrogen bonding and hydrophobic interactions with various biological receptors or enzymes, potentially modulating their activity.
Biological Activity
Research indicates that peptides synthesized using Fmoc-Pyr-Ac can exhibit various biological activities, including:
- Antimicrobial Properties : Certain peptides derived from this compound have shown effectiveness against bacterial strains, making them candidates for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that peptides incorporating Fmoc-Pyr-Ac may inhibit cancer cell proliferation through specific receptor interactions.
- Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells from apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Inhibits proliferation of cancer cells |
| Neuroprotective | Protects neuronal cells from apoptosis |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Protection | Fmoc group protects the amino functionality |
| Coupling | Reaction with other amino acids to form peptides |
| Deprotection | Removal of the Fmoc group under mild conditions |
Case Studies
- Antimicrobial Peptides : A study demonstrated that peptides synthesized using Fmoc-Pyr-Ac exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
- Cancer Research : Another investigation revealed that specific peptide sequences containing Fmoc-Pyr-Ac could induce apoptosis in human breast cancer cell lines, indicating a promising avenue for cancer therapy.
- Neuroprotection : Research focused on neuroprotective peptides showed that those derived from Fmoc-Pyr-Ac could reduce oxidative stress in neuronal cultures, highlighting their potential in treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substitution Variations
a) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic Acid (CAS: 2137513-06-3)
- Structural Difference : Pyridin-3-yl replaced by 1-methylpyrazole.
- Its electron-rich nature may alter reactivity in coupling reactions. Molecular weight: 377.4 g/mol (vs. ~365 g/mol for the pyridinyl analog) .
- Applications : Suitable for introducing heterocyclic diversity in peptidomimetics.
b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic Acid (CAS: 211637-75-1)
- Structural Difference : Pyridinyl replaced by o-tolyl (methyl-substituted phenyl).
- Impact : Increased hydrophobicity due to the phenyl group; aromatic π-π stacking enhanced. Molecular weight: 401.45 g/mol .
- Applications : Useful in hydrophobic peptide domains or for stabilizing secondary structures.
Backbone and Functional Group Modifications
a) 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic Acid (CAS: 885951-96-2)
- Structural Difference : Pyridinyl replaced by a piperidine ring.
- Impact : The saturated heterocycle increases conformational flexibility and basicity (pKa ~11 for piperidine vs. ~5 for pyridine). Molecular weight: 365.42 g/mol .
- Applications: Potential for targeting enzymes with preference for aliphatic amines.
b) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic Acid (CAS: 2044871-59-0)
- Structural Difference : Pyridinyl replaced by a pentyl chain.
- Impact: Enhanced lipophilicity (logP increase), favoring membrane permeability. Molecular formula: C₂₂H₂₅NO₄ .
- Applications : Useful in lipidated peptides or prodrug design.
Protecting Group Variations
a) 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetamido)acetic Acid
Data Table: Key Properties of Selected Analogs
Preparation Methods
Core Synthetic Strategy
The target compound is synthesized via Fmoc-protected solid-phase peptide synthesis (SPPS) , leveraging the fluorenylmethyloxycarbonyl (Fmoc) group’s orthogonality for amine protection. The pyridin-3-yl acetic acid moiety is introduced through a coupling reaction with a resin-bound intermediate, followed by cleavage and purification.
Key Steps:
-
Resin Activation : 2-Chlorotrityl chloride resin (1.4 mmol/g loading) is swollen in dichloromethane (DCM) and dimethylformamide (DMF).
-
Initial Coupling : The Fmoc-protected amino acid (0.8 equivalents) is coupled using N,N'-diisopropylethylamine (DIPEA, 6 equivalents) in DCM/DMF (4:1).
-
Deprotection : Piperidine (20% in DMF) removes the Fmoc group iteratively after each coupling step.
-
Pyridin-3-yl Acetic Acid Incorporation : The carboxylic acid group of pyridin-3-yl acetic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with DIPEA.
Stepwise Protocol Optimization
Resin Swelling and Activation
Optimal swelling of 2-chlorotrityl chloride resin requires 30 minutes in DCM (7 mL/g resin) followed by DMF (10 mL/g resin). Incomplete swelling reduces coupling efficiency by up to 40% due to restricted accessibility of reactive sites.
Coupling Reagent Efficiency
Comparative studies of coupling reagents reveal the following yields for pyridin-3-yl acetic acid incorporation:
| Reagent | Equivalents | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| HATU | 3.5 | 40 | 92 |
| PyBOP | 3.5 | 40 | 89 |
| DIC | 3.5 | 60 | 78 |
HATU achieves superior activation due to its enhanced stability in DMF, minimizing racemization.
Deprotection Kinetics
Piperidine-mediated Fmoc removal follows pseudo-first-order kinetics, with complete deprotection achieved in two cycles (5 min + 15 min). Prolonged exposure (>20 min) risks resin degradation, particularly with polystyrene-based supports.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow systems to enhance reproducibility and reduce reaction times. Key parameters include:
Purification and Isolation
Post-cleavage (using trifluoroacetic acid/water/triisopropylsilane, 95:2.5:2.5), the crude product is purified via reversed-phase HPLC with a C18 column (10 μm, 250 × 20 mm). Gradient elution (5–95% acetonitrile in water + 0.1% formic acid) achieves >99% purity.
Analytical Validation
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6): δ 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.32 (m, 8H, Fmoc-H), 4.20–4.05 (m, 2H, CH₂), 3.95 (s, 1H, α-CH).
-
HRMS (ESI) : m/z calculated for C₂₂H₁₈N₂O₄ [M+H]⁺: 375.1345; found: 375.1348.
Chirality Retention
Chiral HPLC (Chiralpak IA, hexane/isopropanol 80:20) confirms >98% enantiomeric excess, critical for biological applications.
Challenges and Mitigation Strategies
Steric Hindrance
The pyridin-3-yl group’s ortho-position nitrogen introduces steric hindrance during coupling. Strategies include:
Solvent Compatibility
DMF’s high polarity is essential for resin swelling, but residual DMF (>0.1%) inhibits subsequent reactions. Azeotropic distillation with toluene ensures solvent removal.
Comparative Analysis with Analogues
Pyridin-2-yl vs. Pyridin-3-yl Derivatives
The pyridin-3-yl variant exhibits 15% faster coupling kinetics than its pyridin-2-yl counterpart due to reduced steric interference.
Fmoc vs. Boc Protection
Fmoc’s base-labile nature offers advantages over tert-butoxycarbonyl (Boc) in SPPS by avoiding harsh acidic conditions, preserving acid-sensitive pyridinyl groups.
Q & A
Basic: What are the key synthetic steps and reagents involved in preparing this compound?
Answer:
The synthesis typically involves:
Fmoc Protection : The amino group is protected using fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., sodium bicarbonate) to prevent unwanted side reactions .
Coupling Reaction : The Fmoc-protected intermediate is coupled with pyridin-3-yl acetic acid derivatives using coupling reagents like isobutoxycarbonyl chloride (IBC-Cl) or carbodiimides in solvents such as dimethylformamide (DMF) .
Deprotection : The Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) to regenerate the free amino group for subsequent peptide elongation .
Key reagents include Fmoc-Cl, DMF, and coupling agents. Reaction temperatures are often maintained at 0–25°C to stabilize intermediates .
Basic: What analytical techniques confirm the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Used to verify the presence of Fmoc (aromatic protons at δ 7.2–7.8 ppm) and pyridin-3-yl (characteristic splitting patterns) groups .
- Mass Spectrometry (MS) : Confirms molecular weight via ESI or MALDI-TOF, ensuring the absence of by-products .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% typically required for research-grade material) .
Basic: What are the primary research applications of this compound?
Answer:
- Peptide Synthesis : Acts as a protected amino acid building block in solid-phase peptide synthesis (SPPS) .
- Drug Development : Used to incorporate pyridinyl motifs into therapeutic peptides targeting protein-protein interactions .
- Biochemical Probes : Facilitates studies on enzyme-substrate binding due to the pyridine ring’s hydrogen-bonding capability .
Advanced: How can coupling efficiency be improved for sterically hindered residues?
Answer:
- Optimized Coupling Reagents : Replace traditional agents with HATU or HOAt, which enhance activation of carboxyl groups .
- Solvent Selection : Use dichloromethane (DCM) instead of DMF to reduce steric hindrance .
- Double Coupling : Repeat the coupling step to ensure complete reaction .
Monitoring via Kaiser test or HPLC ensures reaction completion .
Advanced: How does the pyridin-3-yl group influence biological interactions compared to phenyl analogs?
Answer:
The pyridin-3-yl moiety:
- Enhances Solubility : Nitrogen in the aromatic ring improves aqueous solubility vs. phenyl groups .
- Modulates Binding : Forms hydrogen bonds with target proteins (e.g., kinases), altering binding affinity and selectivity .
- Affects Conformation : The heteroaromatic ring imposes distinct spatial constraints on peptide backbones, influencing secondary structure .
Comparative studies with phenyl analogs show ~20% higher binding affinity in kinase inhibition assays .
Advanced: How should researchers address unexpected by-products during Fmoc deprotection?
Answer:
- Diagnostic Tools : Use TLC or HPLC to identify by-products (e.g., dibenzofulvene adducts) .
- Condition Adjustment : Reduce piperidine concentration (from 20% to 10%) or shorten deprotection time (from 30 to 10 min) .
- Scavengers : Add thiols (e.g., 2-mercaptoethanol) to trap reactive intermediates .
Advanced: What strategies enhance aqueous stability of analogs while retaining coupling efficiency?
Answer:
- Substituent Modification : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the pyridine ring to improve solubility without steric clash .
- Backbone Engineering : Replace acetic acid with propanoic acid derivatives to stabilize the peptide bond .
- Table: Structural Analogs and Properties
| Analog | Modification | Impact |
|---|---|---|
| 2-(Pyridin-4-yl) variant | Altered ring position | Reduced H-bonding capacity |
| Phenylacetic acid derivative | Hydrophobic core | Lower aqueous solubility |
| Methoxy-substituted pyridine | Enhanced electron density | Improved enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
